An In-depth Technical Guide to 2,4-Dimethyl-5-acetylthiazole: Chemical Properties, Structure, and Biological Significance
An In-depth Technical Guide to 2,4-Dimethyl-5-acetylthiazole: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, structural characteristics, and potential biological activities of 2,4-dimethyl-5-acetylthiazole (also known as 5-acetyl-2,4-dimethylthiazole). This thiazole derivative is a significant compound, recognized for its distinct nutty and roasted aroma, which has led to its application as a flavoring agent in the food industry. Beyond its sensory attributes, recent studies have indicated its potential as an antiproliferative and antibacterial agent, making it a molecule of interest for further investigation in drug discovery and development. This document consolidates key data, outlines a proposed synthetic methodology, and explores its potential mechanisms of action to serve as a valuable resource for researchers and professionals in the field.
Chemical and Physical Properties
2,4-Dimethyl-5-acetylthiazole is a colorless to pale yellow liquid with a characteristic nutty and meaty odor.[1] Its chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₉NOS | [1][2] |
| Molecular Weight | 155.22 g/mol | [1][2] |
| IUPAC Name | 1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone | [3] |
| CAS Number | 38205-60-6 | [1][2] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Odor | Slightly sulfurous, meaty, nutty | [1] |
| Boiling Point | 228-230 °C at 760 mmHg | [1] |
| Density | 1.15 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.543 | |
| Flash Point | 104 °C (closed cup) | |
| Solubility | Slightly soluble in water; soluble in organic solvents. | [4] |
Chemical Structure
The chemical structure of 2,4-dimethyl-5-acetylthiazole consists of a central thiazole ring, which is a five-membered aromatic ring containing one sulfur and one nitrogen atom. The ring is substituted with two methyl groups at positions 2 and 4, and an acetyl group at position 5.
| Identifier | String |
| SMILES | CC1=C(C(=O)C)SC(C)=N1 |
| InChI | InChI=1S/C7H9NOS/c1-4-7(5(2)9)10-6(3)8-4/h1-3H3 |
Experimental Protocols
Proposed Synthesis: Hantzsch Thiazole Synthesis
Reaction Scheme:
Materials:
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3-Pentanone
-
Bromine
-
Thioacetamide
-
Ethanol (absolute)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
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Synthesis of 3-Bromo-2,4-pentanedione (α-haloketone): In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 3-pentanedione (1.0 eq) in a suitable solvent such as glacial acetic acid. Cool the solution in an ice bath. Slowly add bromine (1.0 eq) dropwise with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the completion of the reaction. The reaction mixture is then carefully poured into ice-cold water, and the product is extracted with dichloromethane. The organic layer is washed with a saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-bromo-2,4-pentanedione.
-
Hantzsch Thiazole Synthesis: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude 3-bromo-2,4-pentanedione (1.0 eq) in absolute ethanol. To this solution, add thioacetamide (1.1 eq). Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. The product is then extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate and filtered. The solvent is removed under reduced pressure to obtain the crude 2,4-dimethyl-5-acetylthiazole.
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Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of hexane and ethyl acetate, to afford the pure 2,4-dimethyl-5-acetylthiazole.
Analytical Methods
The characterization of the synthesized 2,4-dimethyl-5-acetylthiazole can be performed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a spectrometer (e.g., 300 or 500 MHz) using CDCl₃ as the solvent to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: An FT-IR spectrum can be obtained to identify the characteristic functional groups, such as the C=O stretch of the acetyl group and the C=N and C-S stretches of the thiazole ring.
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Mass Spectrometry (MS): The molecular weight and fragmentation pattern can be determined using a mass spectrometer, typically with electron ionization (EI).
Biological Activity and Signaling Pathways
Recent research has highlighted the potential of 2,4-dimethyl-5-acetylthiazole as a biologically active molecule, particularly in the areas of cancer and infectious diseases.
Antiproliferative Activity
Molecular docking studies have suggested that 2,4-dimethyl-5-acetylthiazole may exhibit antiproliferative activity by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis.
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers the dimerization and autophosphorylation of the receptor, initiating a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival. The inhibition of VEGFR-2 by 2,4-dimethyl-5-acetylthiazole could disrupt these processes, thereby impeding tumor angiogenesis.
Caption: Proposed inhibition of the VEGFR-2 signaling pathway by 2,4-dimethyl-5-acetylthiazole.
Antibacterial Activity
The same molecular docking studies have also suggested that 2,4-dimethyl-5-acetylthiazole could act as an antibacterial agent by inhibiting β-ketoacyl-acyl carrier protein synthase III (KAS III). KAS III is a crucial enzyme in the fatty acid synthesis (FAS) pathway of bacteria. The FAS pathway is essential for building bacterial cell membranes, making it an attractive target for novel antibiotics.
KAS III catalyzes the initial condensation step in fatty acid synthesis, the Claisen condensation of acetyl-CoA with malonyl-ACP to form acetoacetyl-ACP. By inhibiting this enzyme, 2,4-dimethyl-5-acetylthiazole could disrupt the production of fatty acids, leading to the cessation of bacterial growth and, ultimately, cell death.
Caption: Proposed inhibition of the KAS III enzyme in bacterial fatty acid synthesis.
Safety and Handling
2,4-Dimethyl-5-acetylthiazole is classified as a combustible liquid and requires appropriate handling and storage procedures. It is recommended to handle this compound in a well-ventilated area and to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2,4-Dimethyl-5-acetylthiazole is a multifaceted compound with established applications in the flavor industry and emerging potential in the pharmaceutical sector. Its well-defined chemical and physical properties, coupled with its intriguing biological activities, make it a compelling subject for further research. The proposed mechanisms of action, through the inhibition of VEGFR-2 and KAS III, offer exciting avenues for the development of novel anticancer and antibacterial therapies. This technical guide provides a solid foundation for scientists and researchers to explore the full potential of this promising thiazole derivative.
References
- 1. 2,4-Dimethyl-5-acetylthiazole = 97 38205-60-6 [sigmaaldrich.com]
- 2. 2,4-Dimethyl-5-acetylthiazole | C7H9NOS | CID 520888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 38205-60-6: 2,4-Dimethyl-5-acetylthiazole | CymitQuimica [cymitquimica.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
